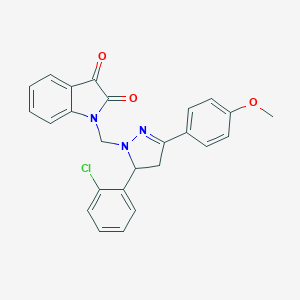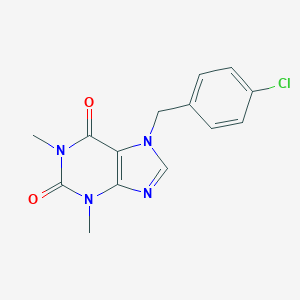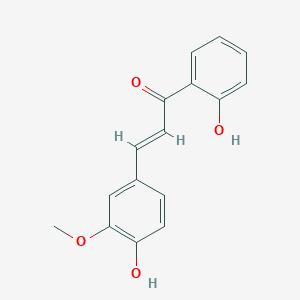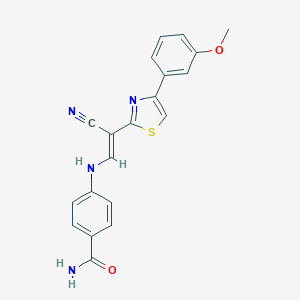![molecular formula C17H19N3OS B409963 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA](/img/structure/B409963.png)
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dimethylamino group, a methylbenzoyl group, and a thiourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 4-dimethylaminobenzoyl chloride with 4-methylphenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the dimethylamino and benzoyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Dimethylamino-phenyl)-3-phenylthiourea
- 1-(4-Methyl-phenyl)-3-phenylthiourea
- 1-(4-Dimethylamino-phenyl)-3-(4-chlorobenzoyl)-thiourea
Uniqueness
1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets, while the methylbenzoyl group can influence its stability and reactivity.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H19N3OS/c1-12-4-6-13(7-5-12)16(21)19-17(22)18-14-8-10-15(11-9-14)20(2)3/h4-11H,1-3H3,(H2,18,19,21,22) |
InChI Key |
YEHRXYWDOHDLHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-2-phenylacetamide](/img/structure/B409880.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B409883.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B409884.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B409888.png)

![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)

![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)


![4-[(1-adamantylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium](/img/structure/B409903.png)
![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)

